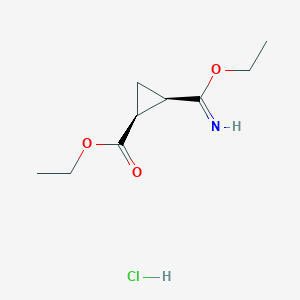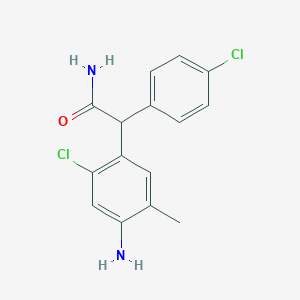![molecular formula C21H15ClF3N3S B2562499 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 315682-83-8](/img/structure/B2562499.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine” is a thieno[2,3-d]pyrimidine derivative. It has been identified and structurally optimized as a novel kind of selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a chloro group, a trifluoromethyl group, and an amine group. Unfortunately, the exact molecular structure analysis for this specific compound is not available in the retrieved literature .
Applications De Recherche Scientifique
Synthesis and Crystal Structure
- The synthesis and crystal structure of derivatives similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine have been extensively studied. For instance, Repich et al. (2017) synthesized a related compound through cyclization, highlighting the significance of π-stacking interactions and hydrogen bonds in crystal formation. This research provides insights into the molecular interactions and structural characteristics of thieno[2,3-d]pyrimidin-4-amine derivatives (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Biological Activities
- Gao et al. (2015) explored the synthesis, crystal structures, and biological activities of two enantiomeric derivatives, indicating their antitumor potential. This study suggests that specific enantiomers may exhibit higher antitumor activity, underscoring the importance of stereochemistry in the design of bioactive molecules (Gao, Hui, Fu, Ju., Zhao, Ming-juan, Song, Xin-jian, Yang, Ping, & Zheng, Yin, 2015).
- Mittal, Sarode, and Vidyasagar (2011) synthesized and evaluated the antimicrobial activity of substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, demonstrating significant anti-bacterial and anti-fungal activities. This indicates the compound's potential in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Antiproliferative Evaluation
- Atapour-Mashhad et al. (2017) reported the synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, demonstrating their potential in inhibiting cancer cell growth. The study highlights the structure-activity relationships crucial for antiproliferative activity (Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017).
Antimicrobial and Anti-inflammatory Agents
- Research by Tolba, Kamal El‐Dean, Ahmed, and Hassanien (2018) on the synthesis, reactions, and biological study of thienopyrimidine derivatives showed that these compounds could act as antimicrobial and anti‐inflammatory agents. This study contributes to the understanding of how modifying the thieno[2,3-d]pyrimidine ring can enhance its bioactivity (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the study and application of this compound could involve further optimization of its structure to enhance its selectivity and potency as a VEGFR3 inhibitor. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3S/c1-11-3-4-13(7-12(11)2)15-9-29-20-18(15)19(26-10-27-20)28-14-5-6-17(22)16(8-14)21(23,24)25/h3-10H,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHODVLGEGWPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2562416.png)
![N-{[3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B2562417.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)
![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2562426.png)

![N-[3-(methylsulfanyl)phenyl]-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562431.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2562432.png)

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide](/img/structure/B2562434.png)

![Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B2562436.png)

![N-[1-(Cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide](/img/structure/B2562439.png)
